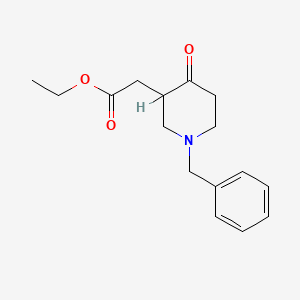

(1-Benzyl-4-oxo-piperidin-3-yl)-acetic acid ethyl ester

Vue d'ensemble

Description

(1-Benzyl-4-oxo-piperidin-3-yl)-acetic acid ethyl ester is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group attached to a piperidinone ring, which is further connected to an acetic acid ethyl ester moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-4-oxo-piperidin-3-yl)-acetic acid ethyl ester typically involves the following steps:

Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1-benzylpiperidine and an oxidizing agent.

Introduction of the Acetic Acid Ethyl Ester Moiety: The acetic acid ethyl ester group can be introduced through esterification reactions, where the piperidinone intermediate is reacted with ethyl acetate in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

Reduction: Reduction reactions can target the carbonyl group in the piperidinone ring, converting it to a hydroxyl group.

Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl hydrogen is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

- Oxidation of the benzyl group can yield benzyl alcohol or benzaldehyde derivatives.

- Reduction of the carbonyl group in the piperidinone ring can produce hydroxyl derivatives.

- Substitution reactions can lead to various benzyl-substituted products.

Applications De Recherche Scientifique

(1-Benzyl-4-oxo-piperidin-3-yl)-acetic acid ethyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be studied for its potential biological activities, including enzyme inhibition or receptor binding.

Medicine: Research may explore its potential as a lead compound for drug development, particularly in the treatment of neurological disorders.

Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mécanisme D'action

The mechanism of action of (1-Benzyl-4-oxo-piperidin-3-yl)-acetic acid ethyl ester involves its interaction with specific molecular targets. The benzyl group and piperidinone ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The acetic acid ethyl ester moiety may enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution in biological systems.

Comparaison Avec Des Composés Similaires

1-Benzylpiperidin-4-one: This compound shares the piperidinone ring and benzyl group but lacks the acetic acid ethyl ester moiety.

4-Benzylpiperidine: Similar in structure but without the carbonyl group in the piperidinone ring.

Ethyl 4-oxo-4-phenylbutanoate: Contains a similar ester moiety but with a different core structure.

Uniqueness: (1-Benzyl-4-oxo-piperidin-3-yl)-acetic acid ethyl ester is unique due to the combination of the benzyl group, piperidinone ring, and acetic acid ethyl ester moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Activité Biologique

(1-Benzyl-4-oxo-piperidin-3-yl)-acetic acid ethyl ester is a piperidine derivative with potential biological activity that has garnered interest in various fields, particularly in medicinal chemistry. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its molecular formula and a molecular weight of approximately 289.33 g/mol. Its structure includes a piperidinone ring, a benzyl group, and an acetic acid ethyl ester moiety, which collectively contribute to its unique biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 289.33 g/mol |

| CAS Number | 912635-59-7 |

The biological activity of this compound is believed to stem from its interactions with specific enzymes and receptors. The benzyl group may facilitate binding to target proteins, while the piperidinone structure contributes to its pharmacological profile. The acetic acid ethyl ester enhances solubility and bioavailability, improving uptake in biological systems.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. For instance, studies have shown that related piperidine derivatives exhibit inhibitory effects on various enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders .

Receptor Binding

The compound's structure allows for interaction with neurotransmitter receptors, which could lead to modulation of neurotransmission. This property is particularly relevant in the context of neurological disorders where receptor modulation can alleviate symptoms or alter disease progression .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Compounds with similar scaffolds have demonstrated the ability to inhibit NLRP3 inflammasome activation, which plays a critical role in inflammatory responses . This suggests that the compound could be explored for therapeutic use in inflammatory diseases.

Study on NLRP3 Inhibition

A recent study evaluated the effects of similar piperidine derivatives on NLRP3-dependent IL-1β release and pyroptosis in macrophages. The results indicated significant inhibition of IL-1β release upon treatment with these compounds, highlighting their potential as anti-inflammatory agents .

| Compound | IL-1β Release Inhibition (%) | Pyroptosis Inhibition (%) |

|---|---|---|

| INF39 | 75% | 70% |

| This compound | TBD | TBD |

Pharmacological Screening

In vitro pharmacological screenings have been conducted to assess the cytotoxicity and efficacy of this compound against different cell lines. Results indicated that at concentrations below 10 µM, the compound exhibited low cytotoxicity while maintaining significant biological activity .

Propriétés

IUPAC Name |

ethyl 2-(1-benzyl-4-oxopiperidin-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-2-20-16(19)10-14-12-17(9-8-15(14)18)11-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYILJAGPONBKJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CN(CCC1=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6947-75-7 | |

| Record name | Ethyl (1-benzyl-4-oxo-3-piperidinyl)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006947757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC56141 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.